2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid

Vue d'ensemble

Description

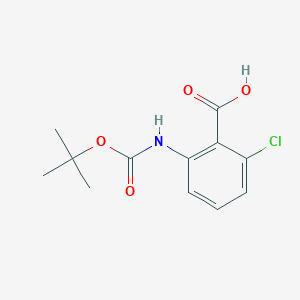

2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a chlorinated benzoic acid moiety. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the chloro substituent on the benzene ring can influence the reactivity of the compound and make it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been demonstrated in the literature. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either the cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Although this synthesis is for a different compound, the principles of Boc protection and stereochemical control are relevant to the synthesis of 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the bulky tert-butoxycarbonyl group, which can influence the overall conformation and reactivity of the molecule. Ab initio calculations can provide insights into the preferred conformations and the factors that drive selectivity during synthesis, as seen in the study of the azabicyclohexane carboxylic acids .

Chemical Reactions Analysis

The Boc group is known for its stability under mild acidic conditions and its ability to be removed under strong acidic conditions. This makes Boc-protected compounds suitable for multi-step synthetic sequences where temporary protection of the amine is required. The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base suggests that Boc protection can be achieved under chemoselective and high-yielding conditions . This information is pertinent to the chemical reactions that 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid may undergo, particularly in the context of selective functional group transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid are not detailed in the provided papers, the properties of Boc-protected amino acids generally include stability to a variety of reaction conditions and solubility influenced by the protective group. The chloro substituent on the aromatic ring can also affect the acidity of the carboxylic acid group and the overall electron distribution within the molecule, which may have implications for its reactivity and interaction with other chemical species.

Applications De Recherche Scientifique

Quantitative Analysis of Tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group is essential for the protection of amino groups in peptide synthesis. A method for the quantitative determination of the Boc group in amino acid and peptide derivatives using perchloric acid in acetic acid has been developed, allowing for accurate and rapid analysis of Boc-protected compounds (Ehrlich-Rogozinski, 1974).

Tert-Butoxycarbonylation Reagents

The development of novel tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), facilitates the chemoselective protection of acidic proton-containing substrates under mild conditions, showcasing the versatility of Boc-protecting groups in synthetic chemistry (Saito, Ouchi, & Takahata, 2006).

Efficient N-Tert-Butoxycarbonylation of Amines

The use of heteropoly acid H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines represents a significant advancement in the field, offering an efficient, environmentally friendly, and recyclable method for protecting amines, crucial for peptide synthesis and pharmaceutical research (Heydari et al., 2007).

Synthesis of Functionalized Amino Acid Derivatives

Functionalized amino acid derivatives synthesized from tert-butoxycarbonyl-protected compounds have shown promising applications in designing new anticancer agents. These compounds exhibit cytotoxicity against various human cancer cell lines, highlighting the potential of Boc-protected amino acids in medicinal chemistry (Kumar et al., 2009).

Enantioselective Fluorescence Sensing

The development of enantioselective fluorescence sensors based on tert-butoxycarbonyl-protected amino acids offers novel applications in chiral analysis and molecular recognition. These sensors can accurately measure the enantiomeric excess of amino alcohols, contributing to advancements in analytical chemistry and drug development (Liu, Pestano, & Wolf, 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARNMVXJVFLAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590512 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-amino-6-chlorobenzoic acid | |

CAS RN |

616224-61-4 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)